molecular formula C47H38N2O6 B14764103 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine

2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine

Cat. No.: B14764103
M. Wt: 726.8 g/mol
InChI Key: ICMILTHGWVYTDF-QSBCFWLISA-N
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Description

2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is a synthetic nucleoside analog It is characterized by the presence of triphenylmethyl groups at the 3’ and 5’ positions and a deoxy-oxo modification at the 2’ position of the uridine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with triphenylmethyl (trityl) groups. This is followed by the oxidation of the 2’ hydroxyl group to form the 2’-oxo derivative. The reaction conditions often include the use of reagents such as trityl chloride for the protection steps and oxidizing agents like Dess-Martin periodinane for the oxidation step .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the oxo group at the 2’ position, converting it back to a hydroxyl group.

    Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Acidic conditions (e.g., using trifluoroacetic acid) can be used to remove trityl groups, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would produce the corresponding alcohol.

Scientific Research Applications

2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound can be used in studies involving nucleic acid interactions and modifications.

    Industry: It may be used in the production of nucleoside-based pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The presence of the oxo group at the 2’ position and the bulky trityl groups can affect the compound’s binding affinity and specificity, potentially inhibiting the activity of enzymes like polymerases or reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: Lacks the oxo group and trityl protections, making it less bulky and more similar to natural nucleosides.

    3’,5’-Di-O-trityl-2’-deoxyuridine: Similar in structure but without the oxo group at the 2’ position.

    2’-Oxo-3’,5’-bis-O-(triphenylmethyl)uridine: Similar but with an oxo group at the 2’ position instead of a deoxy modification.

Uniqueness

2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the deoxy-oxo modification and the trityl protections. This unique structure can confer specific properties, such as increased stability and altered reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C47H38N2O6

Molecular Weight

726.8 g/mol

IUPAC Name

1-[(2R,4R,5R)-3-oxo-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1

InChI Key

ICMILTHGWVYTDF-QSBCFWLISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C(=O)[C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(=O)C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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